(3-氯-5-丙氧基苯基)硼酸

描述

“(3-Chloro-5-propoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1256345-74-0 . It is a solid substance and is offered by various suppliers for research purposes .

Synthesis Analysis

While specific synthesis methods for “(3-Chloro-5-propoxyphenyl)boronic acid” were not found in the search results, boronic acids in general are known to be valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters are well developed .Molecular Structure Analysis

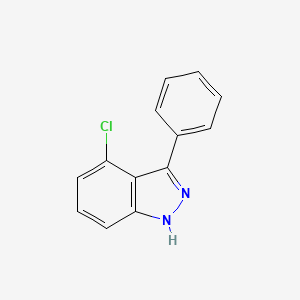

The molecular structure of “(3-Chloro-5-propoxyphenyl)boronic acid” is represented by the linear formula: C9H12BClO3 . The InChI Code for this compound is 1S/C9H12BClO3/c1-2-3-14-9-5-7 (10 (12)13)4-8 (11)6-9/h4-6,12-13H,2-3H2,1H3 .Physical and Chemical Properties Analysis

“(3-Chloro-5-propoxyphenyl)boronic acid” is a solid substance . It has a molecular weight of 214.46 . The compound is stored at room temperature in an inert atmosphere .科学研究应用

海水淡化中的硼

硼,主要以硼酸的形式存在,给海水淡化带来了挑战,需要有效的去除方法来确保水的安全性。反渗透 (RO) 膜在去除硼方面至关重要,其中硼酸的形态显着影响去除率。研究表明优化 RO 工艺以提高硼去除率,强调了了解海水应用中硼的物理化学性质的重要性 (Tu、Nghiem 和 Chivas,2010)。

硼酸类药物

硼酸被纳入药物化学中,导致开发出几种 FDA 批准的药物和正在进行的临床试验。这些化合物被认为可以增强药物效力和改善药代动力学,标志着硼酸在药物发现工作中是有价值的实体 (Plescia 和 Moitessier,2020)。

电化学生物传感器

二茂铁硼酸 (FcBA) 及其衍生物已被用于构建电化学生物传感器,用于检测糖、糖化血红蛋白和氟离子。硼酸与二醇的结合特性及其氧化还原活性使得可以开发非酶葡萄糖传感器,说明了硼酸在生物传感技术中的应用 (Wang、Takahashi、Du 和 Anzai,2014)。

阻燃和木材防腐

硼化合物由于其双重功能,被用于开发用于户外应用的阻燃剂和木材防腐剂系统。这包括探索硼与其他化学物质的相互作用,将硼固定在木材中,从而增强其对火和生物降解的抵抗力 (Marney 和 Russell,2008)。

含硼化合物在抗真菌应用中的作用

含硼化合物,特别是硼酸和硼酸,作为抗真菌剂和杀虫剂表现出显着的生物活性。塔沃博勒是一种含硼化合物,已被批准用于治疗甲癣,展示了硼基治疗的抗真菌潜力。其作用机制被认为涉及蛋白质合成的抑制,目前正在研究硼与生化物质的具体相互作用 (Arvanitis、Rook 和 Macreadie,2020)。

安全和危害

未来方向

While specific future directions for “(3-Chloro-5-propoxyphenyl)boronic acid” were not found in the search results, boronic acids in general are increasingly utilized in diverse areas of research . This includes their use in sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

作用机制

Target of Action

The primary target of (3-Chloro-5-propoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (3-Chloro-5-propoxyphenyl)boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favourable partitioning between cross-coupling and oxidative homo-coupling .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, making (3-Chloro-5-propoxyphenyl)boronic acid a valuable reagent in the field of organic chemistry .

Action Environment

The action of (3-Chloro-5-propoxyphenyl)boronic acid is influenced by several environmental factors. For instance, the reaction conditions for the SM coupling are exceptionally mild and tolerant to various functional groups . Additionally, the low concentration of boronic acid reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

生化分析

Biochemical Properties

(3-Chloro-5-propoxyphenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids. These interactions are essential for the compound’s role in enzyme inhibition, where it can bind to active site serines in enzymes like proteases, thereby inhibiting their activity. Additionally, (3-Chloro-5-propoxyphenyl)boronic acid can interact with hydroxamic acids and other Lewis base donors, further expanding its biochemical utility .

Cellular Effects

The effects of (3-Chloro-5-propoxyphenyl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-Chloro-5-propoxyphenyl)boronic acid can inhibit proteasomes, leading to the accumulation of proteins that would otherwise be degraded. This inhibition can affect cell cycle regulation, apoptosis, and other critical cellular processes .

Molecular Mechanism

At the molecular level, (3-Chloro-5-propoxyphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The compound can form covalent bonds with the active site serines of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for controlled modulation of enzyme activity. Additionally, (3-Chloro-5-propoxyphenyl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Chloro-5-propoxyphenyl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Chloro-5-propoxyphenyl)boronic acid remains stable under inert atmospheric conditions at room temperature. Its activity may diminish over extended periods due to potential degradation . Long-term exposure to (3-Chloro-5-propoxyphenyl)boronic acid in in vitro or in vivo studies has demonstrated sustained enzyme inhibition and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of (3-Chloro-5-propoxyphenyl)boronic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (3-Chloro-5-propoxyphenyl)boronic acid may exhibit toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

(3-Chloro-5-propoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. Additionally, (3-Chloro-5-propoxyphenyl)boronic acid can affect metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, (3-Chloro-5-propoxyphenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The transport and distribution of (3-Chloro-5-propoxyphenyl)boronic acid are critical for its biochemical activity, as they determine the compound’s availability and concentration at the site of action .

Subcellular Localization

The subcellular localization of (3-Chloro-5-propoxyphenyl)boronic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that (3-Chloro-5-propoxyphenyl)boronic acid exerts its effects precisely where needed, enhancing its biochemical efficacy .

属性

IUPAC Name |

(3-chloro-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWXUQOZAXXFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681558 | |

| Record name | (3-Chloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-74-0 | |

| Record name | (3-Chloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)